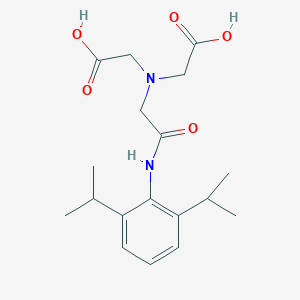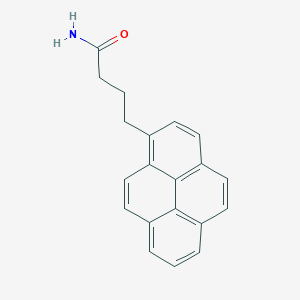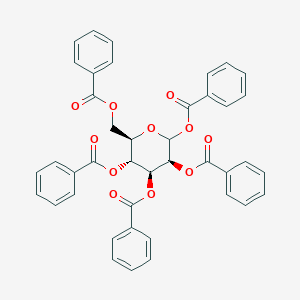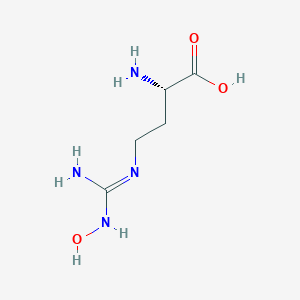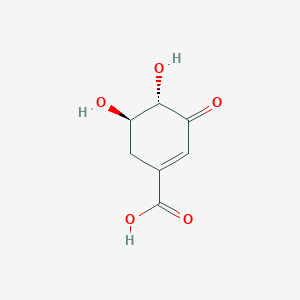
3-デヒドロシキミ酸
概要
説明
3-デヒドロシキミ酸: は、シキミ酸 と密接に関連する化学化合物です。 シキミ酸の生合成経路の中間体として機能します 。シキミ酸自体は、植物や微生物における芳香族化合物の生合成のための重要な前駆体です。
2. 製法
a. 合成ルート
3-デヒドロシキミ酸の合成には、以下の手順が含まれます。
3-デヒドロキナート脱水: 酵素 は、3-デヒドロキナートから水分子を除去し、3-デヒドロシキミ酸を生成します。
シキミ酸への還元: 3-デヒドロシキミ酸は、酵素 によって、 を補因子として使用して、さらにシキミ酸に還元されます。
b. 工業生産
3-デヒドロシキミ酸は、シキミ酸経路の代謝工学を通じて大量に得られます。この化合物は、生合成における中間体としての役割を超えた用途があります。
科学的研究の応用
3-Dehydroshikimic acid finds applications in:
- Chemistry : As a precursor for the synthesis of aromatic compounds.
- Biology : In the biosynthesis of secondary metabolites.
- Medicine : Potential therapeutic applications due to its involvement in essential pathways.
- Industry : For the production of valuable chemicals.
作用機序
3-デヒドロシキミ酸がその効果を発揮する正確なメカニズムは、状況によって異なります。他の分子の生合成のための前駆体として作用するか、または直接分子標的や経路と相互作用する場合があります。
生化学分析
Biochemical Properties
3-DHS is produced from 3-dehydroquinate by the enzyme 3-dehydroquinate dehydratase . It is then reduced to shikimic acid by the enzyme shikimate dehydrogenase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The enzyme 3-dehydroquinate dehydratase is crucial in the third step of the chorismate pathway, which leads to the biosynthesis of aromatic amino acids .
Cellular Effects
3-DHS is a useful starting metabolite for the biosynthesis of muconic acid (MA) and shikimic acid (SA), which are precursors of various valuable polymers and drugs . It plays a significant role in the cellular metabolism of organisms that possess the shikimate pathway .
Molecular Mechanism
The molecular mechanism of 3-DHS involves its conversion to shikimic acid by the enzyme shikimate dehydrogenase . This enzyme uses NADPH as a cofactor, indicating that 3-DHS may influence cellular redox balance and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-DHS can change over time. For instance, the expression of a 3-dehydroshikimate dehydratase in E. coli resulted in de novo synthesis of a significant amount of protocatechuic acid (PCA) in a modified M9 medium with glycerol as a carbon source .
Dosage Effects in Animal Models
As 3-DHS is not present in animals, its dosage effects in animal models are not applicable .
Metabolic Pathways
3-DHS is involved in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites . It is produced from 3-dehydroquinate by the enzyme 3-dehydroquinate dehydratase and is then reduced to shikimic acid by the enzyme shikimate dehydrogenase .
Transport and Distribution
It is known that 3-DHS is produced in the periplasmic space in Gluconobacter oxydans .
Subcellular Localization
The subcellular localization of 3-DHS is likely to depend on the organism and the specific enzymes involved in its biosynthesis. For instance, in Gluconobacter oxydans, 3-DHS is produced in the periplasmic space .
準備方法
a. Synthetic Routes
The synthesis of 3-Dehydroshikimic acid involves the following steps:
3-Dehydroquinate Dehydration: The enzyme catalyzes the removal of a water molecule from 3-dehydroquinate, yielding 3-dehydroshikimate.
Reduction to Shikimic Acid: 3-Dehydroshikimate is further reduced to shikimic acid by the enzyme , using as a cofactor.
b. Industrial Production
3-Dehydroshikimic acid can be obtained in large quantities through metabolic engineering of the shikimic acid pathway. This compound has applications beyond its role as an intermediate in biosynthesis.
化学反応の分析
3-デヒドロシキミ酸は、以下を含むさまざまな反応を起こすことができます。
- 酸化
- 還元
- 置換
これらの反応で使用される一般的な試薬や条件は異なりますが、多くの場合、酵素または化学触媒が含まれます。生成される主要な生成物は、特定の反応条件によって異なります。
4. 科学研究への応用
3-デヒドロシキミ酸は、以下のような用途があります。
- 化学 : 芳香族化合物の合成のための前駆体として。
- 生物学 : 二次代謝産物の生合成において。
- 医学 : 必須経路への関与による潜在的な治療用途。
- 産業 : 貴重な化学物質の生産のために。
類似化合物との比較
3-デヒドロシキミ酸は、3-デヒドロキナート やシキミ酸 などの、シキミ酸経路の他の中間体と類似点を共有しています。 その中間体としてのユニークな位置は、それを際立たせています。
3-デヒドロシキミ酸は、芳香族化合物の生合成において重要な役割を果たしていることを覚えておいてください。これは、科学的な探求のための魅力的な分子です
特性
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWJZMPHJJOPH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030506 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-42-1 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Dehydroshikimic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Dehydroshikimate (DHS) is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, and fungi, but not in animals. [] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other crucial aromatic compounds. [, ]
ANone: DHS is the substrate for the enzyme shikimate dehydrogenase (SDH). [, ] SDH catalyzes the NADPH-dependent reduction of DHS to shikimate, the next intermediate in the shikimate pathway. [, , ]
ANone: The conversion of DHS to shikimate is essential for the eventual production of chorismate. [] Chorismate serves as a precursor for the biosynthesis of various aromatic compounds, including the aromatic amino acids and other essential metabolites. [, ]
ANone: The molecular formula of DHS is C₇H₆O₆ and its molecular weight is 186.12 g/mol.
ANone: While the provided research doesn't delve into detailed spectroscopic characterization of DHS, studies commonly utilize techniques like UV-Vis spectroscopy to monitor DHS concentrations. [, ] For instance, membrane-bound 3-dehydroshikimate dehydratase (mDSD) from Gluconobacter oxydans IFO 3244 exhibits a sole peak at 280 nm in the UV absorption spectrum. []
ANone: Several enzymes play key roles in DHS metabolism:
- 3-Dehydroquinate Dehydratase (DHQD): Catalyzes the reversible dehydration of 3-dehydroquinate to DHS. [] There are two types of DHQDs: type I, which utilizes a Schiff base mechanism, and type II, which does not. [, ]
- Shikimate Dehydrogenase (SDH): Catalyzes the NADPH-dependent reversible reduction of DHS to shikimate. [, , ] The enzyme exhibits a unique NADPH binding mode characterized by a glycine-rich P-loop with a conserved GAGGXX motif. []
- 3-Dehydroshikimate Dehydratase (DSD): Catalyzes the aromatization of DHS to protocatechuate. [, , , ] A membrane-bound form, mDSD, has been identified in Gluconobacter oxydans IFO 3244. []
ANone: Enzymes involved in DHS metabolism are crucial for various biotechnological applications:
- Shikimate Production: SDH from Gluconobacter oxydans IFO 3244 has been successfully applied for enzymatic shikimate production from DHS. []
- Protocatechuate Production: Engineering efforts have focused on developing microbial strains capable of producing protocatechuate from DHS using DSD. [, , , ]
- Muconic Acid Production: Metabolic engineering strategies utilize DHS as a precursor for the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for polymer production. [, ]
ANone: Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to:
- Investigate DHS Binding: MD simulations helped predict the binding modes of DHS and NADPH within the active site of shikimate dehydrogenase from Mycobacterium tuberculosis (MtbSDH). [, ]
- Design Inhibitors: Molecular docking studies have aided in identifying potential inhibitors targeting 3-dehydroquinate dehydratase from Salmonella typhi. []
- Understand Enzyme Mechanism: MD simulations combined with site-directed mutagenesis studies provided insights into the roles of key amino acid residues in the catalytic mechanism of MtbSDH. []
ANone: While specific SAR studies focusing on DHS analogs are not extensively covered in the provided research, one study explored the inhibition of SDH by 6-nitroquinazoline-2,4-diol (NQD). [] NQD showed non-competitive inhibition of SDH by reducing Vmax without affecting KM. []
ANone: Key resources and techniques used in DHS and shikimate pathway research include:
- Microbial Strains: Genetically engineered strains of bacteria like Escherichia coli and Gluconobacter oxydans serve as platforms for DHS production and pathway manipulation. [, , , , , , , ]
- Enzyme Purification and Characterization: Various chromatographic methods are utilized to purify enzymes like SDH, DHQD, and DSD. [, , , , ] Enzyme kinetics studies help determine key parameters such as Km and Vmax. [, , , ]
- Metabolic Engineering Tools: Strategies like gene knockout, overexpression, and the introduction of heterologous genes are employed to manipulate the shikimate pathway for desired product formation. [, , , , ]
- Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of DHS and related metabolites. [, ]
ANone: The shikimate pathway was first elucidated in the 1950s, leading to the discovery of its importance in aromatic compound biosynthesis. [] Early research focused on characterizing individual enzymes within the pathway, such as DHQD and SDH, from various organisms. [, , , ] The advent of genetic engineering techniques in the late 20th century allowed for the manipulation of the shikimate pathway in microbes like E. coli, opening avenues for producing valuable compounds like shikimate and DHS. [, , , , ] Research continues to explore new enzymes and metabolic engineering strategies to further enhance the production of DHS and other shikimate pathway derivatives for various biotechnological applications.
ANone: Research on DHS and the shikimate pathway heavily relies on interdisciplinary collaboration:
- Biochemistry: Characterizes enzymes involved in DHS metabolism, unraveling their catalytic mechanisms and kinetic properties. [, , , , , , ]
- Molecular Biology: Provides tools for gene cloning, expression, and manipulation, enabling metabolic engineering of the shikimate pathway. [, , , , ]
- Computational Chemistry: Offers insights into enzyme-substrate interactions, facilitates inhibitor design, and aids in understanding the dynamics of enzymes involved in DHS metabolism. [, , , ]
- Analytical Chemistry: Develops and applies techniques for the identification, quantification, and monitoring of DHS and related metabolites. [, ]
- Synthetic Biology: Integrates knowledge from various disciplines to design and construct novel biological systems for optimized production of DHS and its derivatives. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


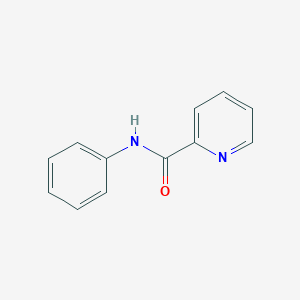


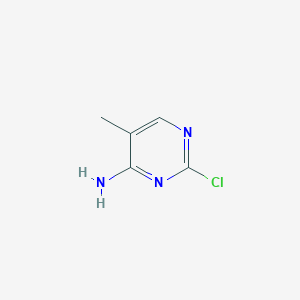
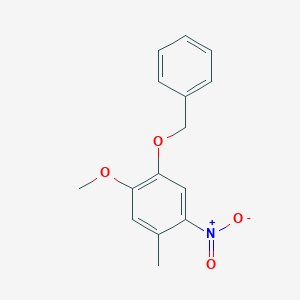
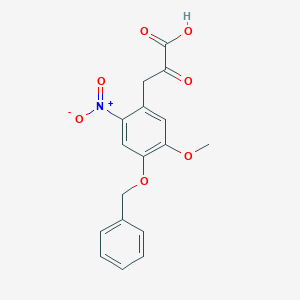

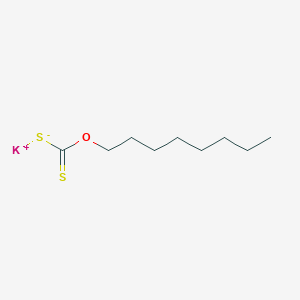
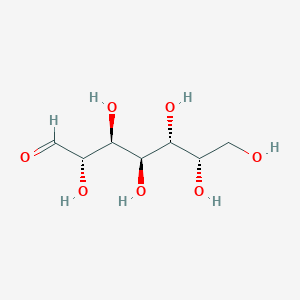
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
